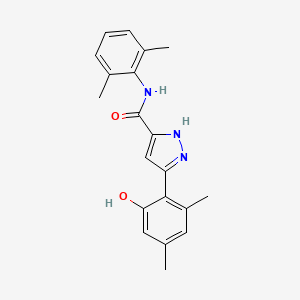
Hex-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-4-enal, also known as (4E)-Hex-4-enal, is an organic compound with the molecular formula C6H10O. It is a colorless liquid with a green, vegetable-like aroma. This compound is an α,β-unsaturated aldehyde, which means it contains a double bond between the alpha and beta carbon atoms adjacent to the aldehyde group. This compound is commonly found in various plants and is used as a flavoring agent due to its distinctive aroma.
Méthodes De Préparation
Hex-4-enal can be synthesized through several methods. One common synthetic route involves the oxidation of allylic alcohols. For example, the oxidation of 4-hexen-1-ol using iron(III) nitrate nonahydrate and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under atmospheric pressure of oxygen at room temperature can yield this compound with high stereoselectivity . Another method involves the use of palladium-catalyzed oxidation of allylic alcohols in the presence of benzaldehyde .
In industrial production, this compound is typically produced through the hydroformylation of 1,3-butadiene followed by hydrogenation and subsequent oxidation. This method allows for large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Hex-4-enal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form hex-4-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to hex-4-en-1-ol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic addition reactions with nucleophiles such as amines or alcohols to form imines or acetals, respectively.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, sodium borohydride, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions include hex-4-enoic acid, hex-4-en-1-ol, imines, and acetals.
Applications De Recherche Scientifique
Hex-4-enal has a wide range of scientific research applications across various fields:
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and fragrances.
Biology: this compound is studied for its role in plant defense mechanisms. It is produced by plants in response to herbivore attacks and acts as a signaling molecule to activate defense responses in neighboring plants.
Medicine: Research has shown that this compound possesses antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
Industry: this compound is used as a flavoring agent in the food industry due to its green, vegetable-like aroma. It is also used in the fragrance industry to impart fresh, green notes to perfumes and other scented products.
Mécanisme D'action
The mechanism of action of Hex-4-enal involves its interaction with various molecular targets and pathways. In plants, this compound is produced through the lipoxygenase pathway, where it is derived from the oxidation of linolenic acid. It acts as a signaling molecule by binding to specific receptors in neighboring plants, triggering defense responses such as the production of secondary metabolites and the activation of defense-related genes.
In microbial systems, this compound exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria and fungi. This disruption leads to leakage of cellular contents and ultimately cell death.
Comparaison Avec Des Composés Similaires
Hex-4-enal can be compared with other similar compounds, such as hexanal, hex-3-enal, and hex-2-enal.
Hexanal: Unlike this compound, hexanal does not contain a double bond in its structure. It is a saturated aldehyde with a similar green, grassy aroma but lacks the reactivity associated with the α,β-unsaturated system.
Hex-3-enal: This compound has a double bond between the third and fourth carbon atoms, making it an isomer of this compound. It also has a green, leafy aroma but differs in its reactivity and chemical properties due to the position of the double bond.
Hex-2-enal: Hex-2-enal has a double bond between the second and third carbon atoms. It has a more intense, pungent aroma compared to this compound and exhibits different reactivity patterns due to the position of the double bond.
This compound is unique due to its specific double bond position, which imparts distinct chemical reactivity and aroma characteristics. Its role as a signaling molecule in plant defense and its antimicrobial properties further highlight its uniqueness among similar compounds.
Propriétés
Formule moléculaire |
C6H10O |
|---|---|
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
hex-4-enal |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-3,6H,4-5H2,1H3 |
Clé InChI |
DPCMFIRORYQTCL-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B14097113.png)
![2-[(2,4-dichlorophenoxy)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14097115.png)

![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14097128.png)
![9-benzyl-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14097131.png)
![7-(2,3-dihydroxypropyl)-3-methyl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14097134.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097140.png)
![1-[(3-Fluorophenyl)methyl]-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B14097142.png)




![N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14097175.png)

